An In-depth Technical Guide to Adenosine 5'-Diphosphate Disodium Salt: Structure, Function, and Experimental Analysis
An In-depth Technical Guide to Adenosine 5'-Diphosphate Disodium Salt: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-diphosphate (ADP), a pivotal nucleotide in cellular biology, plays a central role in energy metabolism and signal transduction. In its stable disodium (B8443419) salt form, it serves as a critical reagent in a multitude of research applications, particularly in the study of platelet aggregation, purinergic signaling, and enzyme kinetics. This technical guide provides a comprehensive overview of the structure and multifaceted functions of adenosine 5'-diphosphate disodium salt. It details its involvement in key physiological and pathological processes, with a focus on its interactions with P2Y receptors and its metabolism by ecto-nucleotidases. Furthermore, this guide offers detailed experimental protocols for the investigation of ADP-mediated effects, including platelet aggregation assays, enzyme activity assessments, and receptor binding studies, to equip researchers with the necessary tools to advance their scientific inquiries.
Chemical Structure and Properties
Adenosine 5'-diphosphate (ADP) is a purine (B94841) nucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups. The disodium salt of ADP is a commonly used, stable form in research settings.
Chemical Formula: C₁₀H₁₃N₅Na₂O₁₀P₂
Molecular Weight: 471.16 g/mol
Appearance: A white to off-white crystalline powder.
Solubility: Highly soluble in water.
The structure of adenosine 5'-diphosphate consists of adenosine monophosphate (AMP) with an additional phosphate group attached to the 5' position of the ribose sugar via a pyrophosphate bond. The disodium salt form indicates that two acidic protons of the phosphate groups are replaced by sodium ions.
Biological Functions of Adenosine 5'-Diphosphate
ADP is a key molecule with diverse and critical functions in virtually all living organisms. Its roles can be broadly categorized into cellular energy metabolism and signal transduction.
Role in Cellular Energy Metabolism
ADP is a central intermediate in the energy currency of the cell, the ATP-ADP cycle. Through oxidative phosphorylation and glycolysis, energy is harnessed to convert ADP and inorganic phosphate (Pi) into adenosine triphosphate (ATP). The hydrolysis of the high-energy phosphoanhydride bond in ATP back to ADP and Pi releases energy that drives numerous cellular processes, including muscle contraction, active transport, and biosynthesis.
Role in Signal Transduction: Platelet Aggregation and Beyond
ADP is a crucial extracellular signaling molecule that mediates its effects through a family of purinergic receptors, specifically the P2Y receptors. The most well-characterized role of extracellular ADP is in hemostasis and thrombosis, where it acts as a potent platelet agonist.
Upon vascular injury, platelets adhere to the exposed subendothelium and become activated, releasing the contents of their dense granules, which include high concentrations of ADP. This released ADP then acts in an autocrine and paracrine manner to recruit and activate additional platelets, leading to the formation of a platelet plug.
Two main P2Y receptors are involved in ADP-mediated platelet aggregation:
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P2Y1 Receptor: This Gq-coupled receptor is responsible for the initial shape change of platelets, weak and reversible aggregation, and the mobilization of intracellular calcium.
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P2Y12 Receptor: This Gi-coupled receptor is essential for the amplification and stabilization of the platelet aggregation response. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and sustained platelet aggregation. The P2Y12 receptor is a major target for antiplatelet drugs such as clopidogrel.
The coordinated action of both P2Y1 and P2Y12 receptors is necessary for a full and robust platelet aggregation response.
Beyond platelet aggregation, ADP is involved in a variety of other physiological and pathological processes, including:
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Inflammation and Immunity: ADP can act as a pro-inflammatory molecule by activating various immune cells.
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Neurotransmission: ADP can modulate neuronal activity in the central and peripheral nervous systems.
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Vascular Tone: ADP can influence blood vessel diameter by acting on endothelial and smooth muscle cells.
Metabolism of Extracellular ADP: The Role of Ecto-Nucleotidases
The signaling actions of extracellular ADP are tightly regulated by a family of cell surface enzymes known as ecto-nucleotidases. These enzymes hydrolyze ADP and other nucleotides, thereby terminating their signaling. The most important ecto-nucleotidase in the vasculature is CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1, E-NTPDase1) . CD39 sequentially hydrolyzes ATP to ADP and then ADP to adenosine monophosphate (AMP). AMP is further metabolized to adenosine by ecto-5'-nucleotidase (CD73). Adenosine, in contrast to ADP, has anti-platelet and anti-inflammatory effects, primarily through the activation of adenosine receptors.
Quantitative Data
This section summarizes key quantitative parameters related to the function of adenosine 5'-diphosphate.
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | |||
| ADP to P2Y1 Receptor | Varies by study and methodology | Essential for understanding receptor activation | [1][2] |
| ADP to P2Y12 Receptor | Varies by study and methodology | A pKd of 8.3 has been reported for a P2Y12 antagonist, not ADP itself. | [3] |
| Enzyme Kinetics | |||
| Km of soluble CD39 for ADP | 5.9 µM | Indicates the substrate concentration at half-maximal velocity. | [4][5] |
| Km of soluble CD39 for ATP | 2.1 µM | [4][5] | |
| Physiological Concentrations | |||
| Total ADP in platelets | 0.23 ± 0.04 nmoles per 10⁸ platelets | Represents the storage pool of ADP. | [6] |
| ADP released from activated platelets | 3.35 ± 0.87 pmoles per 10⁸ platelets | The amount of ADP available for signaling upon activation. | [6] |
| Plasma ATP concentration (with precautions) | 28 ± 16 nmol/L | Plasma ADP is expected to be even lower in resting conditions. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of adenosine 5'-diphosphate.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Materials:
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Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
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Adenosine 5'-diphosphate disodium salt (ADP) stock solution (e.g., 1 mM in saline).
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Saline (0.9% NaCl).
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Light Transmission Aggregometer.
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Aggregometer cuvettes with stir bars.
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Centrifuge.
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Pipettes.
Procedure:
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Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (the supernatant).
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Carefully transfer the PRP to a clean plastic tube.
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Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP (the supernatant).
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Instrument Setup and Calibration:
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Turn on the aggregometer and allow it to warm up to 37°C.
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Place a cuvette with PPP into the appropriate channel and set this as 100% light transmission (baseline).
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Place a cuvette with PRP and a stir bar into a sample channel and set this as 0% light transmission.
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Aggregation Measurement:
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Pipette a fresh aliquot of PRP with a stir bar into a new cuvette.
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Place the cuvette in a sample well of the aggregometer and allow it to equilibrate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).
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Add a small volume of the ADP working solution to the PRP to achieve the desired final concentration (typically in the range of 1-10 µM).
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Record the change in light transmission over time (typically 5-10 minutes). The extent of platelet aggregation is reported as the maximum percentage change in light transmission from the baseline.
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Ecto-ADPase (CD39) Enzyme Activity Assay
This assay measures the rate of ADP hydrolysis by ecto-ADPase activity, for example, on the surface of endothelial cells or in purified enzyme preparations.
Materials:
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Cell suspension or purified enzyme preparation.
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[¹⁴C]ADP (radiolabeled substrate).
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Assay buffer (e.g., 15 mM Tris, 134 mM NaCl, 5 mM glucose, pH 7.4, containing 3 mM CaCl₂).
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Stop solution (e.g., 160 mM disodium EDTA, pH 7.0, 17 mM ADP, 0.15 M NaCl).
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Thin-layer chromatography (TLC) plates.
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Scintillation counter.
Procedure:
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Incubation:
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Incubate the cell suspension or purified enzyme with [¹⁴C]ADP in the assay buffer at 37°C for a defined period (e.g., 5-15 minutes).
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Stopping the Reaction:
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Stop the reaction by adding the ice-cold stop solution.
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Separation of Products:
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Spot the reaction mixture onto a TLC plate.
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Develop the chromatogram using an appropriate solvent system to separate [¹⁴C]ADP from its hydrolysis product, [¹⁴C]AMP.
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Quantification:
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Scrape the spots corresponding to [¹⁴C]ADP and [¹⁴C]AMP from the TLC plate.
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Measure the radioactivity of each spot using a scintillation counter.
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Calculate the percentage of [¹⁴C]ADP hydrolyzed to [¹⁴C]AMP to determine the enzyme activity.
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Radioligand Binding Assay for P2Y Receptors
This assay is used to determine the binding affinity of ligands, such as ADP, to their receptors. It typically involves competing a radiolabeled ligand with an unlabeled test compound.
Materials:
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Cell membranes or whole cells expressing the P2Y receptor of interest.
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Radiolabeled ligand (e.g., [³H]2-MeS-ADP for P2Y12).
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Unlabeled ADP.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Incubation:
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In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled ADP.
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Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration:
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Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
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Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Detection:
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis:
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Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled ADP concentration.
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Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of unlabeled ADP that inhibits 50% of the specific binding of the radioligand).
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The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
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Visualizations
Signaling Pathways
Caption: ADP signaling pathway in platelets.
Experimental Workflows
Caption: Workflow for Light Transmission Aggregometry.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Inhibition of platelet function by recombinant soluble ecto-ADPase/CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ATP and ADP levels in platelets from healthy human donors: a potential novel indicator of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human plasma ATP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
